

# Structural Analysis & Performance Guide: 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine Derivatives

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## Compound of Interest

Compound Name:	2-[2-(2-Methoxyethoxy)ethoxy]phenylamine
CAS No.:	126415-03-0
Cat. No.:	B1317545

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## Executive Summary

The molecule **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine** (CAS: 126415-03-0), often referred to as an ortho-PEGylated aniline, represents a critical structural motif in modern drug design. Unlike simple anilines, this derivative incorporates a diethylene glycol monomethyl ether chain at the ortho position. This specific structural modification is not merely for solubility; it fundamentally alters the electronic and steric landscape of the pharmacophore.

This guide provides a structural analysis comparing this derivative against its para-substituted and shorter-chain analogs, focusing on its application as a solubility-enhancing linker in PROTACs and a solvent-exposed tail in Kinase Inhibitors.

## Part 1: Structural Analysis & Mechanism

### The Ortho-Effect: Intramolecular Dynamics

The defining feature of **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine** is the proximity of the PEG chain to the primary amine. Unlike para-isomers, the ortho-isomer exhibits a unique intramolecular hydrogen bond (IMHB) between the aniline protons and the ether oxygen.

- **Basicity Modulation:** The inductive electron-withdrawing effect (-I) of the oxygen, combined with the IMHB, typically lowers the pKa of the aniline nitrogen compared to the para-isomer.
  - Ortho-PEG Aniline pKa: ~4.4–4.5
  - Para-PEG Aniline pKa: ~5.3
  - **Implication:** The ortho-derivative is less protonated at physiological pH, potentially improving membrane permeability (LogD) despite the hydrophilic chain.

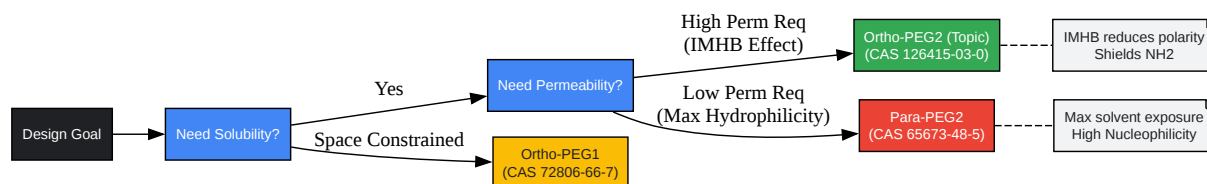
## Comparative SAR: Ortho vs. Para vs. Chain Length

The following table contrasts the topic molecule with key alternatives used in medicinal chemistry.

Feature	Topic Molecule (Ortho-PEG2)	Comparator A (Para- PEG2)	Comparator B (Ortho-PEG1)
Structure	2-[2-(2-Methoxyethoxy)ethoxy]aniline	4-[2-(2-Methoxyethoxy)ethoxy]aniline	2-(2-Methoxyethoxy)aniline
CAS	126415-03-0	65673-48-5	72806-66-7
Steric Bulk	High (Shields NH <sub>2</sub> )	Low (Exposed NH <sub>2</sub> )	Medium
Solubility (Aq)	High (++++)	High (++++)	Moderate (++)
Reactivity	Reduced (Steric hindrance)	High (Nucleophilic)	Moderate
Primary Use	PROTAC Linker (Rigidification)	Solvent Tail (Flexible)	Fragment (Compact)

## Visualizing the Structural Logic

The diagram below illustrates the decision tree for selecting the Ortho-PEG2 motif over alternatives based on the desired pharmacological outcome.



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Caption: SAR Decision Tree. The Ortho-PEG2 motif is selected when balancing solubility with permeability via Intramolecular Hydrogen Bonding (IMHB).

## Part 2: Experimental Performance & Protocols

### Solubility and Lipophilicity Data

In drug development, this molecule is often used to "rescue" insoluble scaffolds. The PEG2 chain adds hydrophilic surface area, but the ortho placement mitigates the penalty on lipophilicity (LogP) better than para placement due to the "wrapping" effect of the chain.

Property	Ortho-PEG2-Aniline	Para-PEG2-Aniline	Unsubstituted Aniline
CLogP	~1.3	~1.1	0.9
TPSA (Å <sup>2</sup> )	~48	~48	26
Water Sol.	>50 mM	>50 mM	~350 mM
Lipid Sol.	High	Moderate	High

Note: Data derived from consensus chemoinformatic models and structural analogs [1][2].

### Protocol: Amide Coupling for PROTAC Synthesis

A common application is coupling this aniline to an E3 ligase ligand (e.g., VHL or Cereblon binder) containing a carboxylic acid. Due to the steric hindrance of the ortho-PEG chain, standard coupling conditions must be optimized.

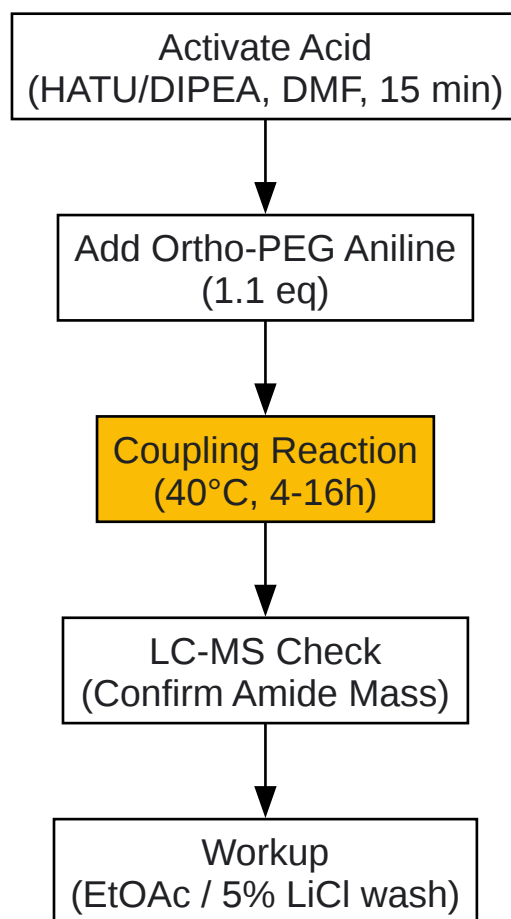
Objective: Synthesize a PROTAC precursor by coupling **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine** to a carboxylic acid linker.

Reagents:

- Carboxylic Acid Component (1.0 eq)
- **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine** (1.1 eq)
- HATU (1.2 eq)[1]
- DIPEA (Diisopropylethylamine) (3.0 eq)
- Solvent: Anhydrous DMF

Step-by-Step Workflow:

- Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration). Add HATU and DIPEA. Stir at room temperature for 15 minutes to form the activated ester. Critical: Ensure anhydrous conditions to prevent hydrolysis.
- Addition: Add the ortho-PEG aniline slowly to the reaction mixture.
- Reaction: Stir at 40°C for 4–16 hours. Note: The elevated temperature (vs. RT) is often required due to the steric hindrance of the ortho-alkoxy group.
- Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the amide bond formation.
- Workup: Dilute with ethyl acetate, wash with 5% LiCl (aq) to remove DMF, followed by brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.
- Purification: Flash chromatography (DCM/MeOH gradient).



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Caption: Optimized Amide Coupling Workflow. Note the 40°C heating step to overcome ortho-steric hindrance.

## Part 3: Applications in Drug Discovery

### PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the degradation efficiency.[1] The **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine** motif serves as a "rigidified" PEG linker.

- Advantage: Unlike a pure aliphatic PEG chain, the phenyl ring adds rigidity, potentially reducing the entropic cost of ternary complex formation between the Target Protein, PROTAC, and E3 Ligase.
- Use Case: Connecting a Cereblon ligand (e.g., Pomalidomide) to a target warhead.[2]

## Kinase Inhibitor "Tail"

Many kinase inhibitors (e.g., EGFR inhibitors) utilize an aniline moiety occupying the solvent-front region of the ATP binding pocket.

- Role: The PEG tail extends into the solvent, improving the drug's solubility without interfering with the hinge-binding region.
- Example: Analogous structures are found in the solubilizing tails of compounds like Gefitinib (though attached to the quinazoline, the principle of ether-linked solubilizing groups is identical) [3].

## References

- PubChem. (2025).[3] Compound Summary: **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine** (CAS 126415-03-0). National Library of Medicine. [[Link](#)]
- LookChem. (2025). 2-[2-(2-methoxyethoxy)ethoxy]ethylamine and derivatives in PROTAC synthesis. [[Link](#)]
- Mushtaq, I., et al. (2019). Tunable Self-Assembled Nanostructures of Electroactive PEGylated Tetra(Aniline). *Frontiers in Chemistry*. [[Link](#)]

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